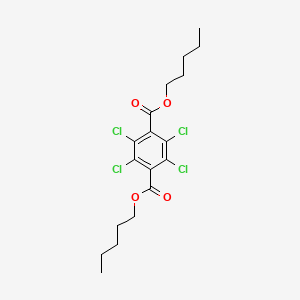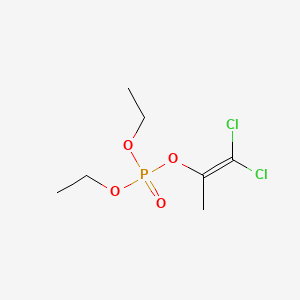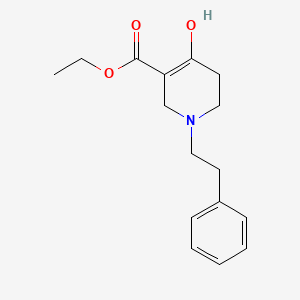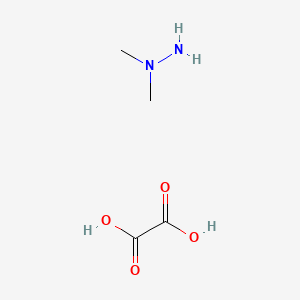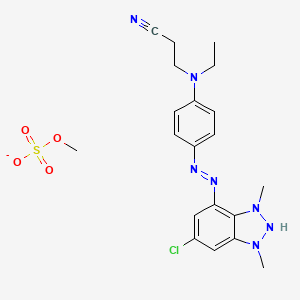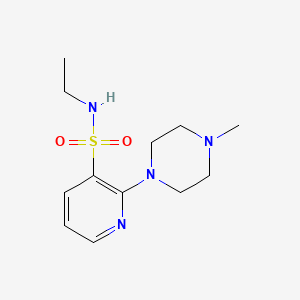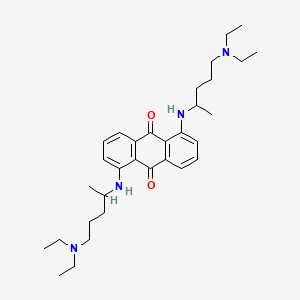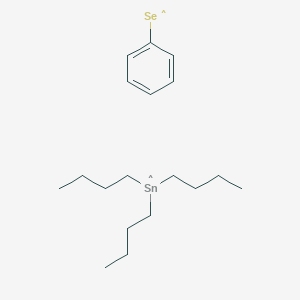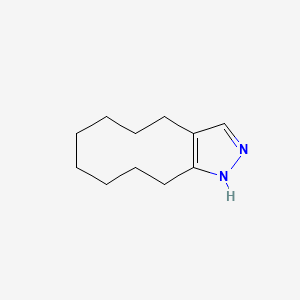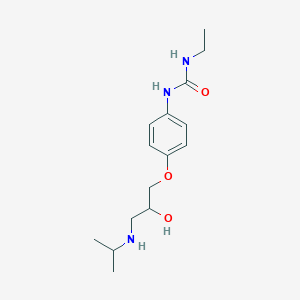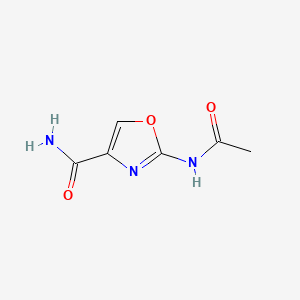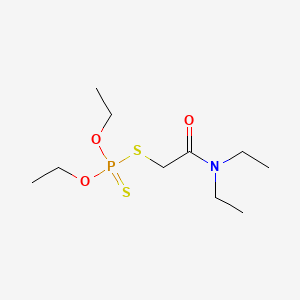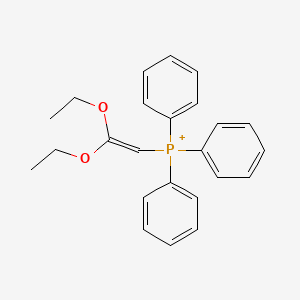
Phosphonium, (2,2-diethoxyethenyl)triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, is a compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. In this case, the phosphorus atom is bonded to three phenyl groups and one (2,2-diethoxyethenyl) group. Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, (2,2-diethoxyethenyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2,2-diethoxyethenyl) chloride under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of phosphonium salts often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .
化学反应分析
Types of Reactions
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The (2,2-diethoxyethenyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The major product is triphenylphosphine oxide.
Reduction: The major product is triphenylphosphine.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: Phosphonium salts are used as probes for studying biological membranes due to their ability to interact with lipid bilayers.
Medicine: Some phosphonium compounds have shown potential as anticancer agents due to their ability to target mitochondria in cancer cells.
Industry: Phosphonium salts are used as phase transfer catalysts in various industrial processes.
作用机制
The mechanism of action of phosphonium, (2,2-diethoxyethenyl)triphenyl-, in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed that the compound interacts with mitochondrial membranes, leading to the disruption of mitochondrial function in cancer cells .
相似化合物的比较
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, can be compared with other phosphonium salts such as:
Triphenylphosphonium bromide: Similar in structure but with a bromide counterion.
Methyltriphenylphosphonium iodide: Contains a methyl group instead of the (2,2-diethoxyethenyl) group.
Ethyltriphenylphosphonium chloride: Contains an ethyl group instead of the (2,2-diethoxyethenyl) group.
The uniqueness of phosphonium, (2,2-diethoxyethenyl)triphenyl-, lies in its specific functional group, which imparts distinct reactivity and applications compared to other phosphonium salts .
属性
CAS 编号 |
47522-11-2 |
|---|---|
分子式 |
C24H26O2P+ |
分子量 |
377.4 g/mol |
IUPAC 名称 |
2,2-diethoxyethenyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H26O2P/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3/q+1 |
InChI 键 |
PQMMIHKBEZKSQH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
